2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
Kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that contribute to disease progression .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
One source mentions that the degree of lipophilicity of a similar compound allows it to diffuse easily into cells , which could suggest good bioavailability.
Result of Action
Kinase inhibitors generally result in the disruption of disease-related signaling pathways, potentially leading to the inhibition of disease progression .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s structure, particularly its pyrazolo[1,5-a]pyrimidin-7-amine moiety .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine at different dosages in animal models are not well studied. Similar compounds have been observed to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been observed to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Similar compounds have been observed to interact with various transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been observed to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable base, followed by cyclization with a propylamine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the propylamine group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-6-9-20-17-10-12(2)21-19-13(3)18(22-23(17)19)14-7-8-15(24-4)16(11-14)25-5/h7-8,10-11,20H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKAKPAUMVZION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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